9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

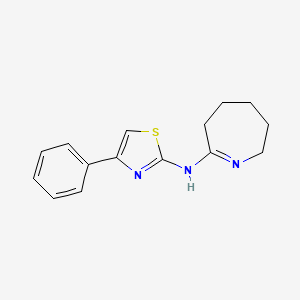

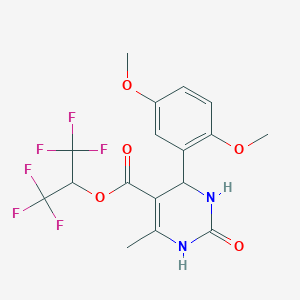

L’acide 9-oxo-9H-fluorène-2,7-disulfonique bis-octadecylamide est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Il fait partie de la famille du fluorène, qui comprend des composés ayant un squelette de fluorène, caractérisé par deux cycles benzéniques reliés par un cycle cyclopentane central. Ce composé est particulièrement remarquable pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie et l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 9-oxo-9H-fluorène-2,7-disulfonique bis-octadecylamide implique généralement plusieurs étapes, en commençant par la préparation du squelette de fluorène. Les étapes clés comprennent :

Oxydation du fluorène : Le fluorène est oxydé pour former le 9-oxo-9H-fluorène.

Sulfonation : Le 9-oxo-9H-fluorène subit une sulfonation pour introduire des groupes acide sulfonique aux positions 2 et 7.

Amidation : Les groupes acide sulfonique sont ensuite mis à réagir avec l’octadecylamine pour former le dérivé bis-octadecylamide.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Réacteurs discontinus : Utilisation de réacteurs discontinus pour des réactions de sulfonation et d’amidation contrôlées.

Purification : Emploi de techniques telles que la cristallisation et la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 9-oxo-9H-fluorène-2,7-disulfonique bis-octadecylamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être davantage oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier les groupes acide sulfonique.

Substitution : Les groupes acide sulfonique peuvent être substitués par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des états d’oxydation supérieurs du squelette de fluorène, tandis que la substitution peut introduire divers groupes fonctionnels.

Applications de la recherche scientifique

L’acide 9-oxo-9H-fluorène-2,7-disulfonique bis-octadecylamide a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de matériaux avancés et de polymères.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles et ses systèmes de délivrance de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés uniques.

Applications De Recherche Scientifique

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Le mécanisme d’action de l’acide 9-oxo-9H-fluorène-2,7-disulfonique bis-octadecylamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes acide sulfonique et le squelette de fluorène jouent un rôle crucial dans sa réactivité et ses interactions. Le composé peut se lier à diverses biomolécules, influençant leur fonction et leur activité.

Comparaison Avec Des Composés Similaires

Composés similaires

- Ester bis-(2,6-diméthyl-phényl) d’acide 9-oxo-9H-fluorène-2,7-disulfonique

- Acide 9-oxo-9H-fluorène-2,7-disulfonique bis-décylamide

- Acide 9-oxo-9H-fluorène-2,7-disulfonique bis-dibutylamide

Unicité

Comparé à des composés similaires, l’acide 9-oxo-9H-fluorène-2,7-disulfonique bis-octadecylamide est unique en raison de ses longues chaînes d’octadecylamide, qui confèrent des propriétés physiques et chimiques distinctes. Ces longues chaînes peuvent influencer la solubilité, la réactivité et les interactions du composé avec d’autres molécules, le rendant adapté à des applications spécifiques dans la recherche et l’industrie.

Propriétés

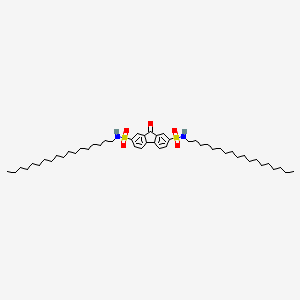

Formule moléculaire |

C49H82N2O5S2 |

|---|---|

Poids moléculaire |

843.3 g/mol |

Nom IUPAC |

2-N,7-N-dioctadecyl-9-oxofluorene-2,7-disulfonamide |

InChI |

InChI=1S/C49H82N2O5S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-50-57(53,54)43-35-37-45-46-38-36-44(42-48(46)49(52)47(45)41-43)58(55,56)51-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42,50-51H,3-34,39-40H2,1-2H3 |

Clé InChI |

YNAHLCKDPBZQHN-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)

![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)

![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)

![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)

![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)